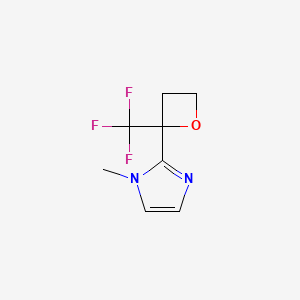
1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxetane ring, which is further connected to a methylated imidazole ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxetane ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated alcohol and a base.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Coupling with imidazole: The final step involves coupling the trifluoromethylated oxetane with a methylated imidazole derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane and imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxetane and imidazole products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance.
Biological Studies: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound’s stability and reactivity profile make it suitable for use in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity through various pathways, such as inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring, leading to different reactivity and biological activity.
2-(Trifluoromethyl)oxetan-2-yl-methanol: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity and applications.
1-Methyl-2-(2-(difluoromethyl)oxetan-2-yl)-1H-imidazole: Contains a difluoromethyl group instead of a trifluoromethyl group, resulting in different physicochemical properties and biological effects.
The uniqueness of this compound lies in its combination of the trifluoromethylated oxetane and methylated imidazole rings, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-methyl-2-[2-(trifluoromethyl)oxetan-2-yl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-13-4-3-12-6(13)7(2-5-14-7)8(9,10)11/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIPMMNIHDZYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CCO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2720333.png)
![N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide](/img/structure/B2720335.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)
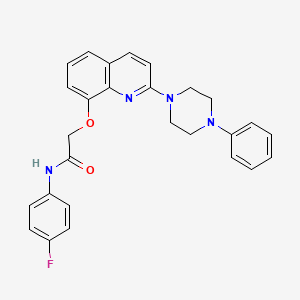
![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2720339.png)
![N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2720340.png)
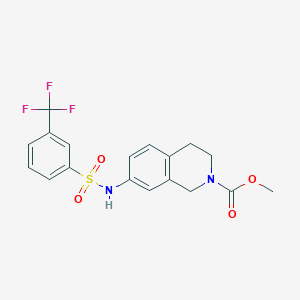

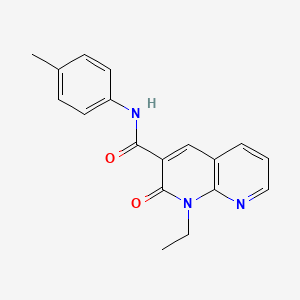
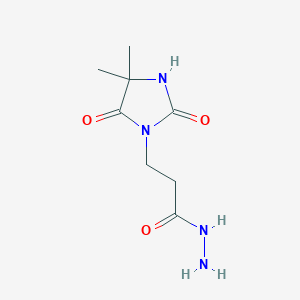
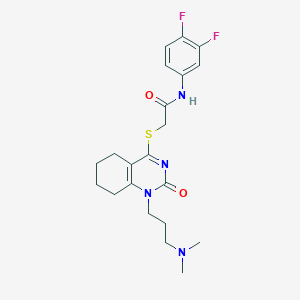
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)
![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)
